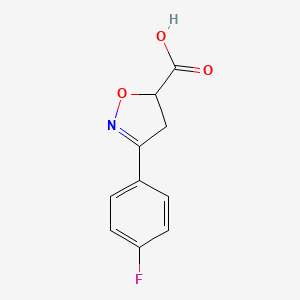

3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBMHSUDXPYCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522615-28-7 |

Source

|

| Record name | 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the 1,3-Dipolar Cycloaddition Synthesis of 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid

Abstract: This document provides an in-depth technical guide for the synthesis of 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis is the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocycles.[1][2] This guide will elucidate the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust understanding of this synthetic pathway.

Introduction and Strategic Overview

Isoxazolines are a privileged class of five-membered nitrogen- and oxygen-containing heterocycles that serve as crucial building blocks in organic synthesis and are core scaffolds in numerous biologically active compounds.[3][4] Their utility spans from synthetic intermediates to the active components in pharmaceuticals and agrochemicals.[4][5] The 1,3-dipolar cycloaddition reaction, pioneered by Rolf Huisgen, stands as one of the most efficient and elegant methods for their construction, offering high regioselectivity and stereospecificity.[1]

This guide focuses on a specific, functionally rich target: 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid . The presence of the fluorophenyl group is significant, as fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further chemical modification, such as amide coupling, to generate libraries of potential drug candidates.

Our synthetic strategy is centered around the in situ generation of a 4-fluorobenzonitrile oxide, which acts as the 1,3-dipole. This reactive intermediate is trapped by a suitable dipolarophile, an acrylic acid equivalent, to form the desired isoxazoline ring system. The subsequent hydrolysis of an ester protecting group yields the final carboxylic acid product. This approach is favored for its operational simplicity and control over the highly reactive nitrile oxide species.

The Core Chemistry: Mechanism and Rationale

The [3+2] Cycloaddition Reaction

The cornerstone of this synthesis is the [3+2] cycloaddition between a nitrile oxide (the three-atom, or "1,3-dipole") and an alkene (the two-atom, or "dipolarophile").[2] This reaction is a concerted, pericyclic process where the π-systems of the two reactants interact to form a five-membered ring in a single, thermally allowed step.[1]

The regioselectivity of the addition—determining which end of the dipole connects to which end of the dipolarophile—is governed by the electronic properties of the reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][6] Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between an electron-deficient alkene (like an acrylate) and an aryl nitrile oxide, the reaction is generally dipole-HOMO/dipolarophile-LUMO controlled, leading to the formation of the 3,5-disubstituted isoxazoline isomer.

Caption: Figure 1. Mechanism of the 1,3-Dipolar Cycloaddition.

Generation of 4-Fluorobenzonitrile Oxide: The In Situ Imperative

Nitrile oxides are highly reactive and prone to dimerization, forming structures known as furoxans (1,2,5-oxadiazole-2-oxides).[2] This side reaction significantly reduces the yield of the desired cycloaddition product. To circumvent this, nitrile oxides are almost always generated in situ, meaning they are produced in the reaction mixture in the presence of the dipolarophile, ensuring they are trapped before they can dimerize.

There are two primary, reliable methods for the in situ generation of nitrile oxides:

-

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (e.g., 4-fluorobenzohydroximoyl chloride) with a non-nucleophilic base like triethylamine (Et₃N). The base abstracts a proton and eliminates a halide to generate the nitrile oxide.[6]

-

Oxidation of Aldoximes: This is often the more convenient and milder method. An aldoxime (e.g., 4-fluorobenzaldoxime) is oxidized using reagents such as sodium hypochlorite (NaClO, household bleach), N-Chlorosuccinimide (NCS), or diacetoxyiodobenzene (DIB).[7][8][9] The oxidation forms a transient hydroximoyl halide, which is then immediately dehydrohalogenated by a base present in the mixture.[10]

Our recommended protocol utilizes the oxidation of the corresponding aldoxime due to the ready availability of the starting materials and the generally milder reaction conditions.

Comprehensive Experimental Protocols

This synthesis is performed in a three-step sequence, as outlined in the workflow diagram below.

Caption: Figure 2. Overall Synthetic Workflow.

Step 1: Synthesis of 4-Fluorobenzaldoxime (Precursor)

Rationale: This step prepares the direct precursor for the nitrile oxide. The reaction is a standard condensation between an aldehyde and hydroxylamine. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

Protocol:

-

To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and ethanol (100 mL). Stir until a clear solution is formed.

-

Add hydroxylamine hydrochloride (6.72 g, 96.7 mmol, 1.2 equiv) to the solution.

-

Add pyridine (7.65 g, 96.7 mmol, 1.2 equiv) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Once complete, cool the mixture to room temperature and reduce the volume by approximately 75% using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 4-fluorobenzaldoxime as a white crystalline solid. The product is typically of sufficient purity for the next step.

Step 2: In Situ Generation of 4-Fluorobenzonitrile Oxide and [3+2] Cycloaddition

Rationale: This is the key bond-forming step. N-Chlorosuccinimide (NCS) chlorinates the oxime, which is then dehydrochlorinated by triethylamine to generate the nitrile oxide in situ. Ethyl acrylate, present in excess, acts as the dipolarophile to trap the nitrile oxide as it forms, minimizing dimerization.[9] Dichloromethane (DCM) is a suitable solvent that dissolves all reactants.

Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldoxime (10.0 g, 71.9 mmol) and ethyl acrylate (10.8 g, 107.8 mmol, 1.5 equiv) in dichloromethane (DCM, 200 mL).

-

Cool the flask to 0 °C using an ice bath.

-

To this stirring solution, add N-Chlorosuccinimide (NCS) (9.6 g, 71.9 mmol, 1.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Once the NCS addition is complete, add a solution of triethylamine (Et₃N) (7.9 g, 78.9 mmol, 1.1 equiv) in DCM (20 mL) dropwise via an addition funnel over 1 hour. Causality Note: Slow addition of the base is critical to maintain a low concentration of the nitrile oxide at any given moment, thus favoring the bimolecular reaction with the abundant dipolarophile over the dimerization pathway.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl 3-(4-fluorophenyl)isoxazoline-5-carboxylate.

-

Purify the crude ester by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to obtain the pure product.

Step 3: Saponification to the Final Carboxylic Acid

Rationale: The final step is a standard ester hydrolysis (saponification) using a base like lithium hydroxide (LiOH).[7] Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Protocol:

-

Dissolve the purified ethyl ester (e.g., 10.0 g, 42.1 mmol) in a mixture of tetrahydrofuran (THF) and water (120 mL, 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (2.12 g, 50.6 mmol, 1.2 equiv) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until all the starting ester has been consumed (typically 4-6 hours).

-

Remove the THF via rotary evaporation.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate will form.

-

Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum to yield 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid as a white solid.

Product Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final product. The following data are representative of what should be expected.

| Analysis | Expected Results for 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-12.5 (br s, 1H, -COOH), 7.85-7.75 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 5.30 (dd, 1H, CH-O), 3.85-3.60 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.0 (C=O), 164.0 (d, J=248 Hz, C-F), 156.0 (C=N), 129.5 (d, J=9 Hz, Ar-CH), 126.0 (d, J=3 Hz, Ar-C), 116.5 (d, J=22 Hz, Ar-CH), 81.0 (CH-O), 40.0 (CH₂) |

| HRMS (ESI) | Calculated for C₁₀H₉FNO₃ [M+H]⁺: 210.0561; Found: 210.0563 |

Conclusion

The 1,3-dipolar cycloaddition provides a highly effective and reliable pathway for the synthesis of 3-(4-fluorophenyl)isoxazoline-5-carboxylic acid. By carefully controlling the in situ generation of the 4-fluorobenzonitrile oxide from its aldoxime precursor, the reaction proceeds with good yield and high regioselectivity. The protocols described herein are robust and scalable, offering a solid foundation for the production of this valuable heterocyclic building block for applications in drug discovery and materials science. The self-validating nature of the workflow, incorporating in-process monitoring via TLC and rigorous final characterization, ensures the scientific integrity and reproducibility of the outcome.

References

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI. [Link]

-

A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]

-

Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (n.d.). SciELO. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station Int. Ed. [Link]

-

Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. (2015). YouTube. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. [Link]

-

4-Fluorobenzonitrile. (n.d.). ResearchGate. [Link]

-

Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. (n.d.). ResearchGate. [Link]

-

Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Arkivoc. [Link]

-

Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Arkivoc. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). PubMed Central. [Link]

-

1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. (2010). CORA. [Link]

-

In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). ACS Publications. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2014). National Institutes of Health. [Link]

-

4-Fluorobenzonitrile. (n.d.). PubChem. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

-

Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H). (n.d.). Arabian Journal of Chemistry. [Link]

-

(PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). ResearchGate. [Link]

-

Synthesis, Characterization of 3, 4, haracterization of 3, 4, 5 - Isoxazolines and Antimicrobia Screening olines and Antimicrobi. (2016). International Science Community Association. [Link]

-

In situ methods of nitrile oxide generation and cycloaddition. (n.d.). ResearchGate. [Link]

-

Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (n.d.). PubMed Central. [Link]

-

Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. (2024). Uniscience Publishers. [Link]

-

Synthesis of isoxazoline N-oxides 5 and isoxazole-5-carboxamides 6. (n.d.). ResearchGate. [Link]

- Fluorobenzonitrile compound preparation method. (n.d.).

-

Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2021). PubMed Central. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1<i>H</i>)-ones and 3-(4-styryl)isoxazolo[4,5-<i>c</i>]quinolin-4(5<i>H</i>)-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

CAS number 522615-28-7 properties and suppliers

An In-Depth Technical Guide to TAK-243 (MLN7243): A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

Senior Application Scientist Note: This guide focuses on the investigational drug TAK-243 (MLN7243). The provided CAS number, 522615-28-7, corresponds to 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, a distinct chemical entity. Given the extensive research and clinical data associated with TAK-243 as a drug development candidate, this guide presumes the topic of interest is TAK-243.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention. TAK-243 (also known as MLN7243) is a pioneering, first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitination cascade.[1][2] By targeting UAE, TAK-243 effectively shuts down the entire ubiquitination process, leading to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptotic cell death in cancer cells.[2][3] This guide provides a comprehensive overview of TAK-243, its mechanism of action, physicochemical properties, and practical considerations for its use in research and drug development.

Physicochemical Properties of TAK-243

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 1450833-55-2 | MedChemExpress[2] |

| Molecular Formula | C21H25N5O6S | Selleck Chemicals |

| Molecular Weight | 519.52 g/mol | Selleck Chemicals[4] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | MedChemExpress |

| Purity | Typically >98% | MedChemExpress[2] |

Mechanism of Action: A Cascade Interruption

TAK-243 exerts its potent anti-cancer effects through a well-defined, mechanism-based inhibition of UAE.

-

Covalent Adduct Formation: TAK-243 forms a covalent adduct with ubiquitin, which then binds to the adenylation site of UAE.[5] This prevents the enzyme from activating ubiquitin, the crucial first step in the ubiquitination cascade.[1][5]

-

Inhibition of Ubiquitination: By blocking UAE, TAK-243 prevents the transfer of ubiquitin to E2 conjugating enzymes and subsequently to E3 ligases and their substrates. This leads to a global shutdown of protein ubiquitination.[2]

-

Induction of Proteotoxic Stress: The inhibition of the UPS results in the accumulation of misfolded and unfolded proteins, triggering the Unfolded Protein Response (UPR) and causing significant ER stress.[1][6]

-

Apoptosis Induction: The sustained ER stress and accumulation of pro-apoptotic proteins ultimately lead to programmed cell death (apoptosis) in cancer cells.[2][3]

Caption: Mechanism of action of TAK-243.

Biological Activity and Therapeutic Potential

TAK-243 has demonstrated significant anti-proliferative activity across a wide range of hematological and solid tumor models.[1]

-

Potency: It is a highly potent inhibitor of UAE with an IC50 of 1 nM.[2]

-

Selectivity: While highly potent against UAE (UBA1), TAK-243 also shows inhibitory activity against other E1 enzymes like UBA6 and NAE, though with lower potency for SAE, UBA7, and ATG7.[7]

-

Preclinical Efficacy: In vivo studies have shown that TAK-243 exhibits anti-tumor activity in various xenograft models, including those for adrenocortical carcinoma, diffuse large B-cell lymphoma, colon cancer, and multiple myeloma.[1][8]

-

Clinical Development: TAK-243 is currently in Phase I clinical trials for the treatment of advanced solid tumors and lymphomas.[1][9][10]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of TAK-243 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TAK-243 (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of TAK-243 in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of TAK-243.

-

Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to stabilize.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Ubiquitination

This protocol is designed to confirm the on-target effect of TAK-243 by assessing the levels of ubiquitinated proteins.

Materials:

-

Cancer cell line

-

TAK-243

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of TAK-243 for a specified time (e.g., 4-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An accumulation of high molecular weight ubiquitinated proteins is expected with effective UAE inhibition.

-

Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Caption: Western Blot Workflow for Ubiquitination Analysis.

Suppliers of 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 522615-28-7)

While this guide focuses on TAK-243, for researchers interested in the compound with CAS 522615-28-7, several suppliers are available:

-

Amadis Chemical Company Limited [11]

-

Nanjing Shizhou Biology Technology Co.,Ltd. [11]

-

Santa Cruz Biotechnology Inc. [11]

-

Alchem Pharmtech, Inc. [11]

-

Hangzhou MolCore BioPharmatech Co.,Ltd. [11]

-

BLD Pharmatech Co., Limited

-

Beyond Pharmaceutical Co., Ltd

Suppliers of TAK-243 (MLN7243)

For research purposes, TAK-243 can be procured from the following reputable suppliers:

Conclusion

TAK-243 represents a novel and promising therapeutic strategy for the treatment of various cancers. Its unique mechanism of action, potent and selective inhibition of UAE, and demonstrated preclinical efficacy underscore its potential as a valuable tool for cancer research and a candidate for further clinical development. This guide provides a foundational understanding of TAK-243 for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the ubiquitin-proteasome system.

References

-

AACR Journals. (n.d.). Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts. Retrieved from [Link]

-

PubMed. (2024). Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts. Retrieved from [Link]

-

ResearchGate. (n.d.). TAK-243 is a mechanism-based, cell-active inhibitor of UAE. Retrieved from [Link]

-

The Chemical Probes Portal. (n.d.). TAK-243. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of UAE inhibitor TAK-243. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Studying TAK-243 in Patients With Advanced Cancer. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Studying TAK-243 in Patients with Advanced Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). TAK-243 treatment has antitumor activity in mice bearing subcutaneous xenograft tumors. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Beyond Pharmaceutical Co., Ltd. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probe TAK-243 | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Facebook [cancer.gov]

- 11. 3-(4-FLUORO-PHENYL)-4,5-DIHYDRO-ISOXAZOLE-5-CARBOXYLIC ACID CAS#: 522615-28-7 [amp.chemicalbook.com]

The Isoxazole Carboxylic Acid Scaffold: A Versatile Keel for Navigating Complex Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole carboxylic acid motif represents a privileged scaffold in medicinal chemistry, endowed with a unique combination of physicochemical properties that facilitate interactions with a wide array of biological targets. This guide provides an in-depth technical exploration of the therapeutic landscape for this versatile chemical class. Moving beyond a mere catalog of activities, we dissect the causal mechanisms and experimental rationale behind the targeting of key proteins and pathways implicated in inflammation, cancer, and neurological disorders. This document is designed to serve as a practical and authoritative resource for researchers and drug development professionals, offering not only a comprehensive overview of established and emerging targets but also detailed experimental protocols and critical data to empower the design and execution of robust research programs. We will delve into the intricacies of target engagement, from enzyme inhibition kinetics to the modulation of complex signaling cascades, all supported by rigorous scientific evidence and practical, field-proven methodologies.

Introduction: The Physicochemical Virtues of the Isoxazole Carboxylic Acid Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is more than just a passive structural element. Its unique electronic distribution and geometric constraints, particularly when coupled with a carboxylic acid function, create a pharmacophore with remarkable therapeutic potential.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective effects.[2][3]

The carboxylic acid group, a strong hydrogen bond donor and acceptor, frequently serves as a key anchoring point within the binding sites of various enzymes and receptors. The isoxazole ring itself can engage in a range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Furthermore, the weak N-O bond is a potential site for metabolic cleavage, a feature that can be exploited in prodrug design.[4] This combination of properties makes the isoxazole carboxylic acid scaffold a powerful tool for medicinal chemists seeking to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets and Mechanisms of Action

Our exploration of the therapeutic potential of isoxazole carboxylic acids will focus on a selection of well-validated and emerging targets, providing a detailed examination of their mechanisms of action and the experimental evidence supporting their modulation by this chemical class.

Anti-inflammatory Targets: Taming the Flames of Chronic Disease

Inflammation is a complex biological response that, when dysregulated, contributes to a wide range of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole carboxylic acids have shown significant promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[5]

Mechanism of Action: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6] Two isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6] Isoxazole carboxylic acid derivatives have been shown to be potent and selective inhibitors of COX-2.[7][8] The carboxylic acid moiety typically forms a salt bridge with a conserved arginine residue (Arg120) in the active site, while the substituted isoxazole ring projects into a hydrophobic side pocket, contributing to selectivity over COX-1.[9]

Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to assess the ability of isoxazole carboxylic acid derivatives to induce the degradation of Hsp90 client proteins.

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to be dependent on Hsp90 signaling (e.g., BT474 breast cancer cells).

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control Hsp90 inhibitor (e.g., 17-AAG).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract the total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the client proteins and normalize them to the loading control. A decrease in the levels of client proteins in treated cells compared to the control indicates Hsp90 inhibition.

-

[10][11]##### 2.2.2. Akt/GSK-3β/NF-κB Signaling Pathway

Mechanism of Action: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. G[12]lycogen synthase kinase 3β (GSK-3β) is a downstream target of Akt and is involved in the regulation of the transcription factor NF-κB. N[12]F-κB plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. S[13]ome isoxazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.

Experimental Workflow: Investigating the Impact on Akt/GSK-3β/NF-κB Signaling

Neurological Targets: Charting a Course for Brain Health

Isoxazole derivatives have also demonstrated significant potential in the treatment of neurological disorders, including neurodegenerative diseases and neuropathic pain. T[14]heir neuroprotective effects are often attributed to their ability to modulate key receptors and signaling pathways in the central nervous system.

Mechanism of Action: The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that is widely expressed in the brain and is involved in cognitive processes such as learning and memory. A[15]gonists of the α7 nAChR have shown therapeutic potential in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. C[15]ertain isoxazole derivatives have been identified as potent agonists of the α7 nAChR. U[16]pon binding, these compounds induce a conformational change in the receptor, leading to the opening of the ion channel and an influx of calcium ions, which in turn triggers downstream signaling events that promote neuronal survival and synaptic plasticity.

[17]Quantitative Data:

| Compound Class | Target | EC50 (µM) | Reference |

| Cinnamamide-isoxazole hybrid | EV71 3C protease | 0.98 | |

| Isoxazole Ether Scaffold | α4β2-nAChR | Nanomolar range |

Synthesis of Isoxazole Carboxylic Acids: Building the Foundation

The therapeutic potential of isoxazole carboxylic acids is intrinsically linked to the ability to synthesize a diverse range of derivatives with tailored properties. Several robust synthetic strategies have been developed for the construction of the isoxazole core and the introduction of the carboxylic acid functionality.

A common and versatile method for the synthesis of 3-substituted isoxazole-4-carboxylic acids involves the reaction of a β-ketoester with hydroxylamine. T[1]his reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. The ester group can then be hydrolyzed to afford the desired carboxylic acid.

[1][18]General Synthetic Scheme:

Conclusion and Future Perspectives

The isoxazole carboxylic acid scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility, arising from a favorable combination of physicochemical properties, has enabled the development of a diverse array of bioactive molecules that target key players in a multitude of disease pathways. This guide has provided a comprehensive overview of the therapeutic potential of isoxazole carboxylic acids, with a particular focus on their roles as inhibitors of inflammatory enzymes, modulators of cancer signaling pathways, and agonists of neuronal receptors.

The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of robust and reproducible studies. The signaling pathway diagrams and synthetic schemes offer a clear and concise visualization of the complex biological and chemical processes involved.

Looking ahead, the future of isoxazole carboxylic acid-based drug discovery is bright. The continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases. The integration of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will further enhance our ability to design compounds with optimal potency, selectivity, and pharmacokinetic properties. As our knowledge of the intricate molecular basis of disease continues to expand, the isoxazole carboxylic acid scaffold is poised to remain at the forefront of therapeutic innovation.

References

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).

-

Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Science Publishing. [Link]

-

Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. (2014). PubMed Central. [Link]

-

THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR. (2010). PMC. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]

-

5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. (2018). PMC. [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]

-

Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. (2019). ACS Publications. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

-

HSP90 Mediates Targeted Degradation of Nonclient Protein PARP1 for Breast Cancer Treatment. (2023). ACS Publications. [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). ResearchGate. [Link]

-

EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... (n.d.). ResearchGate. [Link]

-

GSK-3β Governs Inflammation-Induced NFATc2 Signaling Hubs to Promote Pancreatic Cancer Progression. (2016). PubMed. [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2022). PLOS One. [Link]

-

A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells. (2014). Zeitschrift für Naturforschung C. [Link]

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). PMC. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

-

Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. (2023). PMC. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

-

General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. (n.d.). ResearchGate. [Link]

-

Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]

-

Pro-angiogenic potential of the isoxazole derivative ISO-1 via α7-nAChRs activation in human endothelial cells. (2018). PubMed Central. [Link]

-

NF-kB Signaling Pathway products from Selleck Chemicals. (n.d.). Bio-Connect. [Link]

-

Natural products-isoxazole hybrids. (2023). ScienceDirect. [Link]

-

Western blot showing depletion of Hsp90 client proteins and induction... (n.d.). ResearchGate. [Link]

-

Targeting the NF-κB pathway enhances responsiveness of mammary tumors to JAK inhibitors. (2023). PMC. [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2022). PMC. [Link]

-

Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PMC. [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2020). NIH. [Link]

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). PMC. [Link]

-

Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP. (2007). PubMed Central. [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2023). PubMed. [Link]

-

Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed. [Link]

-

Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. (2023). RSC Medicinal Chemistry (RSC Publishing). [Link]

Sources

- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting the NF-κB pathway enhances responsiveness of mammary tumors to JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]

- 14. nbinno.com [nbinno.com]

- 15. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. znaturforsch.com [znaturforsch.com]

- 17. Pro-angiogenic potential of the isoxazole derivative ISO-1 via α7-nAChRs activation in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Prepared by: Senior Application Scientist, Computational Chemistry Division

Abstract

The isoxazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the in silico modeling of a specific isoxazoline derivative, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (PubChem CID: 2981857).[3] Moving beyond a simple checklist of methods, this document elucidates the causal reasoning behind each computational step, from initial molecular preparation to advanced dynamic simulations and pharmacokinetic profiling. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating framework for computational analysis, thereby accelerating the rational design of novel therapeutics. Each protocol is presented as part of an integrated workflow, demonstrating how data from one stage logically informs the next, ensuring scientific rigor and maximizing the predictive power of the models.

Foundational Analysis: Molecular Structure and Physicochemical Profiling

Every meaningful in silico investigation begins with an accurately defined and optimized molecular structure. The initial phase focuses on translating the 2D chemical representation of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid into a three-dimensional model that is energetically favorable and suitable for subsequent, more complex calculations.

Rationale for Meticulous Preparation

The three-dimensional conformation of a small molecule dictates its interaction with biological macromolecules. An unoptimized or high-energy starting structure will introduce significant errors that propagate through all subsequent modeling stages, rendering docking scores, dynamic simulations, and property predictions unreliable. Therefore, the conversion from a 2D representation to an energy-minimized 3D structure is a critical, non-negotiable first step.

Experimental Protocol: From 2D to Optimized 3D Structure

-

Structure Acquisition : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O.[3] This format serves as a universal starting point.

-

2D to 3D Conversion : Utilize a molecular editor such as ChemDraw or an open-source tool like DataWarrior to convert the 1D SMILES string into a 3D structure.[4]

-

Energy Minimization : The initial 3D model is likely in a high-energy state. Perform a geometry optimization using a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation. This step is crucial for ensuring the ligand structure is physically realistic before docking or quantum calculations.

Data Presentation: Computed Physicochemical Properties

The foundational properties of the molecule provide early insights into its drug-like potential. These descriptors are calculated from the molecular structure and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₃ | PubChem[3] |

| Molecular Weight | 209.17 g/mol | PubChem[3] |

| XLogP3 | 1.5 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Visualization: Molecular Preparation Workflow

Caption: Workflow for generating an optimized 3D ligand structure.

Quantum Chemical Calculations: Unveiling Electronic Properties

While molecular mechanics is sufficient for initial geometry optimization, a deeper understanding of a molecule's electronic behavior requires the precision of quantum mechanics (QM).[5][6] QM calculations provide insights into molecular orbital energies and charge distribution, which are fundamental to chemical reactivity and intermolecular interactions.[7]

Rationale for Quantum Mechanical Approach

Properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) cannot be accurately described by classical force fields. The HOMO-LUMO energy gap is a proxy for chemical reactivity and stability, while the MEP is invaluable for identifying regions of the molecule likely to engage in electrostatic interactions with a protein target. These calculations provide a more refined set of atomic charges for use in subsequent docking and dynamics studies.

Experimental Protocol: Density Functional Theory (DFT) Analysis

-

Input Structure : Use the energy-minimized 3D structure from the previous section as the starting geometry.

-

Method Selection : Employ Density Functional Theory (DFT), a QM method that offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP functional combined with the 6-31G* basis set is a widely accepted standard for such calculations.[8]

-

Calculation Execution : Perform a geometry optimization at the selected level of theory using software like Gaussian or ORCA.[5][9] Following optimization, perform a single-point energy calculation to derive the electronic properties.

-

Property Extraction : From the output files, extract key descriptors:

-

Energy of HOMO and LUMO.

-

HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO).

-

Molecular Electrostatic Potential (MEP) surface.

-

Optimized atomic charges (e.g., Mulliken or ESP charges).

-

Data Presentation: Calculated Quantum Chemical Descriptors

| Quantum Descriptor | Description | Significance in Drug Design |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| ΔE (Energy Gap) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. |

| MEP Surface | 3D map of electrostatic potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Visualization: Quantum Mechanics Calculation Workflow

Caption: Workflow for quantum chemical property calculation.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a cornerstone of structure-based drug design, used to predict how a ligand binds to the active site of a protein.[10][11] This technique scores different binding poses based on intermolecular interactions like hydrogen bonding, hydrophobic contacts, and electrostatics.

Rationale for Target-Specific Docking

Given that isoxazoline derivatives have been reported as inhibitors of Cyclooxygenase (COX) enzymes, performing a docking study against a relevant COX isoform (e.g., COX-2) is a logical step to generate a testable hypothesis about the molecule's mechanism of action.[12] This allows for the prediction of specific amino acid interactions that could be validated experimentally.

Experimental Protocol: Structure-Based Docking

-

Receptor Preparation :

-

Download the X-ray crystal structure of the target protein, for instance, human COX-2 (PDB ID: 5KIR), from the Protein Data Bank.[12]

-

Prepare the protein structure using tools like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[13][14] This involves removing crystallographic water molecules, adding hydrogen atoms, repairing missing side chains, and assigning protonation states.

-

-

Ligand Preparation :

-

Use the QM-optimized 3D structure of the ligand.

-

Assign partial atomic charges derived from the QM calculations for a more accurate electrostatic representation.

-

-

Grid Generation : Define the binding site by creating a "grid box." This box is typically centered on the location of the co-crystallized ligand in the PDB structure, ensuring that the docking search is focused on the known active site.

-

Docking Execution : Perform the docking using a validated algorithm such as AutoDock Vina or Glide.[11] The program will systematically explore various conformations of the ligand within the defined grid box.

-

Pose Analysis : Analyze the top-scoring binding poses. The primary metrics are the binding affinity (reported in kcal/mol) and the pattern of interactions with key active site residues. Visualization with programs like PyMOL or MOE is essential for this analysis.[15]

Data Presentation: Docking Results Summary (Hypothetical)

| Parameter | Value/Description |

| Target Protein | Human Cyclooxygenase-2 (COX-2) |

| PDB ID | 5KIR |

| Docking Score | -8.5 kcal/mol |

| Key H-Bond Interactions | Arg120, Tyr355 |

| Key Hydrophobic Interactions | Val523, Leu352, Ser353 |

Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of binding, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[16][17]

Rationale for Dynamic Simulation

A high docking score does not guarantee a stable interaction. The protein may undergo conformational changes upon ligand binding, or key interactions observed in the static pose may not persist over time in a dynamic, solvated environment. MD simulations serve as a computational validation of the docking results, helping to determine if the predicted binding mode is transient or stable.[18]

Experimental Protocol: All-Atom MD Simulation

-

System Setup :

-

Use the best-scoring docked pose from the previous step as the starting structure.

-

Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

-

Energy Minimization : Minimize the energy of the entire solvated system to remove any steric clashes introduced during the setup phase.

-

Equilibration : Perform a two-stage equilibration process. First, heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble). Second, equilibrate the system's pressure while maintaining the temperature (NPT ensemble). This ensures the system reaches a stable density and temperature before the production run.

-

Production MD : Run the simulation for a sufficient duration (e.g., 100 nanoseconds) without restraints, allowing the system to evolve naturally. Trajectory data (atomic positions over time) is saved at regular intervals.

-

Trajectory Analysis : Analyze the saved trajectory using tools available in simulation packages like GROMACS or AMBER.[19][20] Key metrics include:

-

Root Mean Square Deviation (RMSD) : To assess the overall stability of the protein backbone and the ligand's position relative to the binding pocket.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

-

Interaction Analysis : To monitor the persistence of hydrogen bonds and other key interactions over the course of the simulation.

-

Visualization: MD Simulation Workflow

Caption: Standard workflow for all-atom MD simulation.

ADMET Prediction: Profiling Drug-Likeness and Safety

A compound's success as a drug depends not only on its potency but also on its pharmacokinetic profile: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[21] In silico ADMET prediction is a critical step for flagging potential liabilities early in the discovery process, saving significant time and resources.[22][23]

Rationale for Early Pharmacokinetic Assessment

Poor ADMET properties are a major cause of late-stage drug candidate failure. By computationally estimating properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolic breakdown or toxicity, researchers can prioritize compounds with more favorable profiles or identify liabilities that need to be addressed through chemical modification.[24]

Experimental Protocol: In Silico ADMET Profiling

-

Tool Selection : Utilize a comprehensive, validated online platform such as SwissADME or ADMETlab 3.0.[25] These tools use a combination of physicochemical property calculations and QSAR (Quantitative Structure-Activity Relationship) models built on large experimental datasets.

-

Structure Input : Submit the SMILES string of the molecule to the server.

-

Analysis of Predictions : Systematically evaluate the output, focusing on key areas:

-

Absorption : Predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

-

Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding.

-

Metabolism : Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

-

Excretion : Predicted clearance and half-life.

-

Toxicity : Alerts for potential mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or other toxicophores.

-

Drug-Likeness : Adherence to rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

-

Data Presentation: Predicted ADMET Profile

| Category | Parameter | Prediction | Interpretation |

| Absorption | GI Absorption | High | Likely well-absorbed from the gut. |

| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Metabolism | CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | AMES Toxicity | No | Low probability of being mutagenic. |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Favorable physicochemical properties for an oral drug. |

Conclusion and Future Directions

This guide has outlined a multi-faceted in silico workflow for the comprehensive analysis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. By progressing logically from fundamental structural optimization to quantum mechanics, molecular docking, dynamic simulation, and ADMET profiling, we have constructed a detailed computational dossier of the molecule. The findings suggest a plausible interaction with COX-2, a stable binding mode, and a generally favorable drug-like profile, with a potential flag for CYP enzyme inhibition that warrants further investigation.

Each step in this process provides a layer of self-validation for the next. An accurate QM-derived charge model improves the reliability of docking, while MD simulations test the stability of the docked pose. This integrated approach, grounded in the causality of computational chemistry, provides a powerful framework for generating high-confidence, experimentally testable hypotheses, thereby embodying the principles of modern, rational drug design.

References

- Directory of in silico Drug Design tools. (n.d.).

-

Graphviz tutorial - YouTube. (2021, January 13). Retrieved January 28, 2026, from [Link]

-

Contessoto, G. G., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Retrieved January 28, 2026, from [Link]

-

Ali, A., et al. (2024). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. Retrieved January 28, 2026, from [Link]

-

Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Munisireesha, E., et al. (2023). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Ukaaz Publications. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved January 28, 2026, from [Link]

-

Salsbury, F. R. (2010). Molecular dynamics simulations of protein dynamics and their relevance to drug discovery. PubMed Central. Retrieved January 28, 2026, from [Link]

-

Some in-silico Drug Design Software. (n.d.). Scfbio-iitd.res.in. Retrieved January 28, 2026, from [Link]

-

GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. Retrieved January 28, 2026, from [Link]

-

Munisireesha, E., et al. (2023). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Krawczyk, M., et al. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Biblioteka Nauki. Retrieved January 28, 2026, from [Link]

-

D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. Retrieved January 28, 2026, from [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 28, 2026, from [Link]

-

Kalyaanamoorthy, S., & Chen, Y. P. P. (2011). Quantum mechanics implementation in drug-design workflows: does it really help?. National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Segall, M. D., et al. (2009). Beyond profiling: using ADMET models to guide decisions. Optibrium. Retrieved January 28, 2026, from [Link]

-

ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). Retrieved January 28, 2026, from [Link]

-

Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. Retrieved January 28, 2026, from [Link]

-

Patel, D. R., et al. (2024). Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Retrieved January 28, 2026, from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 28, 2026, from [Link]

-

Universidad Autónoma de Madrid. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Retrieved January 28, 2026, from [Link]

-

Insilico Medicine. (n.d.). Main. Retrieved January 28, 2026, from [Link]

-

Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved January 28, 2026, from [Link]

-

Navrachana University. (n.d.). In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Retrieved January 28, 2026, from [Link]

-

Docta Complutense. (n.d.). 2H-1,2,3-triazole-4-carboxylic acid using their vibrational spectra, quantum chemical calculations and molecular docking with MMP-2 receptor. Retrieved January 28, 2026, from [Link]

-

Ellson, J., et al. (2012). Drawing graphs with Graphviz. Graphviz. Retrieved January 28, 2026, from [Link]

-

Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4,5-Dihydro-1,2-oxazole-3-carboxylic acid. Retrieved January 28, 2026, from [Link]

-

Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Retrieved January 28, 2026, from [Link]

-

MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved January 28, 2026, from [Link]

-

Nucleic Acids Research | Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved January 28, 2026, from [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. Retrieved January 28, 2026, from [Link]

-

graphviz 0.21 documentation. (n.d.). User Guide. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025). Molecular Dynamics Simulation of Proteins: A Brief Overview. Retrieved January 28, 2026, from [Link]

-

Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). Retrieved January 28, 2026, from [Link]

-

ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025). Quantum Chemistry and Drug Design. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. Retrieved January 28, 2026, from [Link]

-

MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved January 28, 2026, from [Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. mdpi.com [mdpi.com]

- 3. 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C10H8FNO3 | CID 2981857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Directory of in silico Drug Design tools [click2drug.org]

- 5. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 6. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rowansci.substack.com [rowansci.substack.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. docta.ucm.es [docta.ucm.es]

- 10. nuv.ac.in [nuv.ac.in]

- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukaazpublications.com [ukaazpublications.com]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. Scfbio [scfbio-iitd.res.in]

- 16. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]

- 19. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fiveable.me [fiveable.me]

- 24. optibrium.com [optibrium.com]

- 25. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Formation of 4,5-Dihydro-1,2-oxazole Heterocycles

Abstract

The 4,5-dihydro-1,2-oxazole, commonly referred to as the 2-isoxazoline ring system, represents a privileged scaffold in medicinal chemistry and drug development. Its prevalence in numerous biologically active compounds necessitates a deep understanding of its formation. This technical guide provides a comprehensive exploration of the predominant mechanistic pathway for the synthesis of 4,5-dihydro-1,2-oxazoles: the [3+2] cycloaddition of nitrile oxides with alkenes. We will delve into the intricacies of this reaction, including the in-situ generation of the highly reactive nitrile oxide dipole, the factors governing regioselectivity and stereoselectivity, and a detailed experimental protocol. Furthermore, this guide will briefly touch upon alternative synthetic strategies, offering a broader perspective for the discerning researcher.

Introduction: The Significance of the 4,5-Dihydro-1,2-oxazole Core

The 4,5-dihydro-1,2-oxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of novel therapeutics due to its ability to engage in various non-covalent interactions within biological systems, including hydrogen bonding and dipole-dipole interactions.[1] The inherent stability and synthetic accessibility of the 2-isoxazoline ring have led to its incorporation into a wide array of compounds exhibiting diverse pharmacological activities, such as anti-inflammatory, anticancer, antifungal, and antibacterial properties.[2] A thorough grasp of the mechanisms underpinning its formation is therefore paramount for chemists engaged in the synthesis of new chemical entities for drug discovery.

The Core Mechanism: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes

The most prevalent and versatile method for constructing the 4,5-dihydro-1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[2][3][4] This reaction is a concerted, pericyclic process that involves the [π4s + π2s] cycloaddition of a 4-electron (nitrile oxide) and a 2-electron (alkene) system.

The 1,3-Dipole: Understanding the Nitrile Oxide

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles.[5][6] Their electronic structure, characterized by a linear arrangement of atoms with positive and negative charges on the nitrogen and oxygen atoms respectively, makes them ideal partners for cycloaddition reactions.[5] Due to their high reactivity and propensity to dimerize into furoxans, nitrile oxides are almost always generated in situ for synthetic applications.[6]

In-Situ Generation of Nitrile Oxides

The transient nature of nitrile oxides necessitates their formation in the presence of the dipolarophile (the alkene). Two primary methods for their in-situ generation have proven to be robust and widely applicable:

-

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of an aldoxime with a halogenating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas) to form a hydroximoyl halide. Subsequent elimination of hydrogen halide with a non-nucleophilic base, such as triethylamine, generates the nitrile oxide.[7]

-

Dehydration of Primary Nitroalkanes: A milder and often preferred method is the dehydration of primary nitroalkanes. Various reagents can effect this transformation, with a common choice being phenyl isocyanate in the presence of a catalytic amount of triethylamine.

A more contemporary and greener approach involves the oxidation of aldoximes using hypervalent iodine reagents or systems like NaCl/Oxone.[8][9][10]

Diagram 1: In-Situ Generation of Nitrile Oxides

Caption: The concerted mechanism of the [3+2] cycloaddition reaction.

Regioselectivity: Controlling the Orientation

The reaction of an unsymmetrical nitrile oxide with an unsymmetrical alkene can theoretically yield two regioisomers. The regioselectivity of the cycloaddition is primarily governed by the electronic properties of the substituents on both the nitrile oxide and the alkene. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the major regioisomer.

Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state with the smallest HOMO-LUMO energy gap and the greatest overlap of the orbitals with the largest coefficients.

Table 1: General Regiochemical Outcomes in Nitrile Oxide Cycloadditions

| Alkene Substituent (R') | Nitrile Oxide Substituent (R) | Major Regioisomer |

| Electron-donating | Aryl or Alkyl | 5-substituted 2-isoxazoline |

| Electron-withdrawing | Aryl or Alkyl | 4-substituted 2-isoxazoline |

| Conjugated (e.g., Styrene) | Aryl or Alkyl | 5-substituted 2-isoxazoline |

Note: These are general trends, and exceptions can occur based on steric factors and specific electronic effects.

Stereoselectivity: Preserving Spatial Arrangements

A key feature of the concerted [3+2] cycloaddition is its stereospecificity with respect to the alkene. The stereochemistry of the substituents on the alkene is retained in the newly formed 4,5-dihydro-1,2-oxazole ring. For instance, a cis-alkene will yield a cis-substituted isoxazoline, while a trans-alkene will give the trans-product.

When the reaction creates new stereocenters, diastereoselectivity becomes a crucial consideration. This is often influenced by the presence of existing chiral centers in either the nitrile oxide or the alkene, which can direct the approach of the reactants to favor the formation of one diastereomer over the other. Asymmetric catalysis, employing chiral Lewis acids, has also been successfully applied to achieve high enantioselectivity in these cycloadditions. [2]

Experimental Protocol: A Representative Synthesis of a 4,5-Dihydro-1,2-oxazole

This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted 2-isoxazoline via the in-situ generation of a nitrile oxide from an aldoxime.

Objective: To synthesize 3-phenyl-5-(phenoxymethyl)-4,5-dihydro-1,2-oxazole.

Materials:

-

Benzaldoxime

-

Allyl phenyl ether

-

N-Chlorosuccinimide (NCS)

-